(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Chiral resolution Asymmetric synthesis Stereochemical purity

Researchers requiring enantiopure (1S)-camphorquinone must avoid racemic or (1R) mixtures that compromise stereochemical fidelity. (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione (CAS 2767-84-2) is the defined (1S)-(+)-enantiomer with [α]20D +100° and mp 197-201°C, ensuring reproducible performance: • Kinetic resolution of racemic diols → optically pure epoxides. • Chiral precursor for thiourea organocatalysts (stereoselective glycosylation). • Visible-light photoinitiator (400-500 nm) for dental composites with deep cure and minimal tissue heating.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 2767-84-2
Cat. No. B1226547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
CAS2767-84-2
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2=O)C)C
InChIInChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1
InChIKeyVNQXSTWCDUXYEZ-QUBYGPBYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4R)-Camphorquinone: Core Identity & Procurement


(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione (CAS 2767-84-2), also designated as (1S)-(+)-camphorquinone, is a chiral bicyclic α-diketone . It is a key building block derived from natural camphor, primarily utilized in asymmetric synthesis and as a photoinitiator [1]. This specific stereoisomer is defined by its positive optical rotation ([α]²⁰ᴅ = +100° (c=1.9, toluene)) and a melting point range of 197-201 °C, which differentiates it from its (1R)-enantiomer and is critical for reproducible performance in stereoselective applications .

(1S,4R)-Camphorquinone: Stereochemistry & Substitution Risks


Procurement of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione cannot be equated with purchasing the racemic mixture or the (1R)-enantiomer. In applications ranging from chiral resolution to photoinitiation, the three-dimensional molecular architecture dictates interaction with other chiral environments. For instance, cyclodextrins exhibit distinct chiral discrimination, forming complexes with different stoichiometries and stability constants between the (1S)- and (1R)-enantiomers [1]. Furthermore, in asymmetric synthesis, the use of the incorrect enantiomer leads to the opposite stereochemical outcome, resulting in a useless or even harmful product . Therefore, a defined stereochemical identity is not a specification detail; it is the functional requirement.

(1S,4R)-Camphorquinone vs. Key Comparators: Evidence


Optical Rotation: (1S)- vs. (1R)-Enantiomer Identity

The (1S,4R)-enantiomer, (1S)-(+)-camphorquinone, exhibits a specific optical rotation of [α]²⁰ᴅ = +100° (c=1.9, C₆H₅CH₃) . In direct contrast, the (1R,4S)-enantiomer, (1R)-(-)-camphorquinone (CAS 10334-26-6), has a specific optical rotation of [α]²⁰ᴅ = -101° (c=2, C₆H₅CH₃) [1].

Chiral resolution Asymmetric synthesis Stereochemical purity

Chiral Discrimination: β-Cyclodextrin Complexation

A study on chiral discrimination demonstrated that β-cyclodextrin (β-CD) forms 1:1 host:guest complexes with both (1S)- and (1R)-camphorquinone. However, the equilibrium constant (K) and triplet lifetime indicate a distinct chiral discrimination, leading to different photophysical properties of the complexes. The study provides evidence that the two enantiomers interact differently with the chiral cavity of the cyclodextrin, resulting in measurable differences in their induced circular dichroism (ICD) spectra and triplet-triplet absorption [1].

Supramolecular chemistry Host-guest complexes Chiral recognition

Kinetic Resolution of Racemic 1,2-Diols

In an acid-catalyzed kinetic resolution of racemic 3-chloropropane-1,2-diol, (1S)-(+)-camphorquinone was used to form a predominant diastereoisomeric acetal. This reaction selectively consumed one enantiomer of the diol, allowing for the isolation of an optically pure epoxide. The study emphasizes that the chiral environment provided by the camphorquinone is essential for achieving the kinetic resolution, and the use of the opposite enantiomer would yield the opposite epoxide enantiomer .

Kinetic resolution Asymmetric catalysis Epoxide synthesis

Visible-Light Photoinitiator Performance

Camphorquinone, including the (1S)-enantiomer, is a widely used Type-I photoinitiator for visible light polymerization. Its absorption in the visible region (400-500 nm) is due to the n,π* transition of the α-dicarbonyl chromophore, with a reported molar absorptivity at its peak (~470 nm) of approximately 40 M⁻¹cm⁻¹ . This specific photochemical property enables its use with safe, visible-light curing lamps, a key advantage over UV-only initiators in biomedical applications. Its efficiency is often enhanced by co-initiators like amines, but the core photoactivity is an intrinsic property of the camphorquinone moiety [1].

Photoinitiation Polymerization Dental materials

Validated Applications of (1S,4R)-Camphorquinone


Kinetic Resolution of Racemic Vicinal Diols

Procure (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione to achieve the kinetic resolution of racemic 1,2-diols. As demonstrated by Ellis et al., the acid-catalyzed reaction of this specific enantiomer with a racemic diol yields a predominant diastereomeric acetal, enabling the isolation of an optically pure epoxide . This application is critical for synthesizing enantiopure chiral building blocks, where the use of the incorrect enantiomer would produce the undesired stereoisomer.

Homochiral Thiourea Organocatalyst Synthesis

Utilize (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione as a starting material for the synthesis of novel homochiral thiourea catalysts. Research shows that camphor-derived compounds, synthesized from commercially available enantiopure camphorquinone, are effective asymmetric organocatalysts for stereoselective glycosidic bond formation . The defined stereochemistry of the starting material is transferred to the catalyst, dictating the enantioselectivity of the catalytic reaction.

Visible-Light Photoinitiator for Biomedical Polymers

Specify (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione in visible-light curable formulations for dental composites and medical adhesives. Its intrinsic absorption in the 400-500 nm visible range allows for efficient initiation of free-radical polymerization using safe, visible-light sources, a key advantage over UV photoinitiators in clinical settings . This ensures rapid curing with minimal tissue heating and deeper light penetration.

Supramolecular Chiral Recognition Probes

Employ (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione as a model chiral guest in host-guest chemistry investigations. Its well-characterized and differential complexation with cyclodextrins, as documented by Bortolus et al. , makes it a valuable probe for studying chiral recognition phenomena and developing enantioselective sensors or separation methods.

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